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molecular formula C12H14F2O3 B8336354 alpha-Isopropyl-4-difluoromethoxyphenylacetic acid CAS No. 70124-99-1

alpha-Isopropyl-4-difluoromethoxyphenylacetic acid

Cat. No. B8336354
M. Wt: 244.23 g/mol
InChI Key: ZRYXMBWYACLLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04394388

Procedure details

Into an 80° C. magnetically-stirred mixture of 10.00 g (0.0515 mol) of α-isopropyl-4-hydroxyphenylacetic acid, 65 ml of dioxane, 19.08 g (0.464 mol) of sodium hydroxide, and 30 ml of water is bubbled 46 g (0.532 mol) of chlorodifluoromethane over a period of 4 hours. The reaction mixture is poured into 250 ml of ice water and the resulting mixture is washed with ether, acidified with concentrated hydrochloric acid to pH 3, and then extracted with 200 ml of ether. The ether solution is washed once with 100 ml of water, dried with sodium sulfate, filtered, and then evaporated to give a white paste. A mixture of hexane and methylene chloride is added and the resulting mixture is filtered to remove the solid which is the starting material. The filtrate is evaporated to give 5.41 g of a clear brown oil. It is estimated that the product thus obtained is at least 85% pure as determined by NMR. NMR (CDCl3 -d5 pyridine), δ7.43 (d, J=8.2 Hz, 2H), δ7.08 (d, J=8.2 Hz, 2H), δ6.57 (t, J=74.3 Hz, 1H), δ3.63 (s, imp.), δ3.25 (d, J=10 Hz, 1H), δ2.37 (m, 1H, δ1.19 (d, J=6.5 Hz, 3H, δ0.78 (d, J=6.5 Hz, 3H), δ13.82 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
19.08 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:5]([OH:7])=[O:6])([CH3:3])[CH3:2].O1CCOCC1.[OH-].[Na+].Cl[CH:24]([F:26])[F:25]>C(Cl)Cl.CCCCCC.O>[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:24]([F:26])[F:25])=[CH:10][CH:9]=1)[C:5]([OH:7])=[O:6])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C(C(=O)O)C1=CC=C(C=C1)O
Name
Quantity
65 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
19.08 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
ClC(F)F
Step Three
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Into an 80° C. magnetically-stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting mixture is washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of ether
WASH
Type
WASH
Details
The ether solution is washed once with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white paste
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the resulting mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid which
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)O)C1=CC=C(C=C1)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.41 g
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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